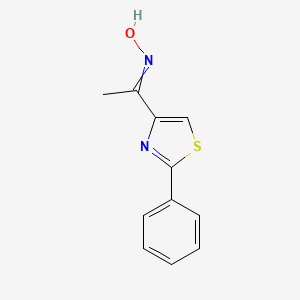

Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c1-8(13-14)10-7-15-11(12-10)9-5-3-2-4-6-9/h2-7,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKOYJDOHUHQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CSC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372544 | |

| Record name | Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57372-14-2 | |

| Record name | Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for Ethanone, 1 2 Phenyl 4 Thiazolyl , Oxime

Modifications of the Thiazole (B1198619) Ring

Alterations to the substituents on the thiazole ring can significantly impact the compound's biological profile. For instance, the introduction of different functional groups at various positions on the ring could influence its interaction with biological targets.

Modifications of the Phenyl Group

The phenyl group attached to the thiazole ring also presents an opportunity for modification. The addition of electron-donating or electron-withdrawing groups to the phenyl ring can alter the electronic properties of the entire molecule, potentially enhancing its bioactivity.

Advanced Spectroscopic and Structural Elucidation Techniques for Ethanone, 1 2 Phenyl 4 Thiazolyl , Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules in solution. For Ethanone (B97240), 1-(2-phenyl-4-thiazolyl)-, oxime , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to understand the dynamic processes at play.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Assignment

The structural backbone of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime consists of a phenyl ring, a thiazole (B1198619) heterocycle, and an ethanone oxime side chain. The full assignment of this structure is achieved through a synergistic interpretation of 1D (¹H and ¹³C) and 2D NMR spectra.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the number and environment of different protons. Key expected signals would include a singlet for the methyl group (CH₃), a singlet for the thiazole proton (H5), and a series of multiplets in the aromatic region for the phenyl group protons. The hydroxyl proton of the oxime (=N-OH) may appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The ¹³C NMR spectrum reveals the number of unique carbon environments. Expected signals include those for the methyl carbon, the C=N carbon of the oxime, and the carbons of the thiazole and phenyl rings.

2D NMR Spectroscopy: To definitively link these signals, 2D correlation experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily show correlations among the protons of the phenyl ring, helping to assign their specific positions (ortho, meta, para). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of the carbon signal for each protonated carbon, such as the methyl group and the protons on the thiazole and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu For instance, the methyl protons would show an HMBC correlation to the C=N carbon of the oxime and the C4 carbon of the thiazole ring. The thiazole H5 proton would show correlations to C4 and C2 of the thiazole ring, and potentially to the C=N carbon. These long-range correlations are instrumental in piecing together the different fragments of the molecule and confirming the substitution pattern on the thiazole ring.

A hypothetical table of NMR data based on typical chemical shifts for similar structures is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| CH₃ | ~2.3 | ~12 | C=N, Thiazole-C4 |

| Thiazole-H5 | ~7.5 | ~115 | Thiazole-C2, Thiazole-C4, C=N |

| Phenyl-H (ortho) | ~7.9 | ~126 | Phenyl-C (ipso), Thiazole-C2 |

| Phenyl-H (meta) | ~7.4 | ~129 | Phenyl-C (para) |

| Phenyl-H (para) | ~7.5 | ~130 | Phenyl-C (meta) |

| N-OH | Variable (broad) | - | - |

| C=N | - | ~155 | CH₃, Thiazole-H5 |

| Thiazole-C2 | - | ~168 | Phenyl-H (ortho) |

| Thiazole-C4 | - | ~148 | CH₃, Thiazole-H5 |

| Phenyl-C (ipso) | - | ~133 | Phenyl-H (ortho) |

Note: This table is illustrative. Actual chemical shifts may vary based on solvent and experimental conditions.

Dynamic NMR Studies of Oxime Isomerization

Oximes can exist as two geometric isomers, (E) and (Z), due to restricted rotation around the C=N double bond. These isomers can interconvert, and the rate of this isomerization can often be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at various temperatures, one can observe changes in the line shapes of signals for atoms near the C=N bond.

At low temperatures, where isomerization is slow on the NMR timescale, separate signals for the (E) and (Z) isomers might be observed. As the temperature is increased, the rate of interconversion increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. Analysis of these temperature-dependent line shapes allows for the determination of the activation energy (ΔG‡) and other thermodynamic parameters of the isomerization process. The presence of distinct NMR signals for each isomer at room temperature would indicate a relatively high energy barrier to rotation. Theoretical calculations can complement experimental DNMR studies to provide insights into the transition state of the isomerization. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the elemental composition of the molecular ion. For This compound , the molecular formula is C₁₁H₁₀N₂OS. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 219.0587. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the elemental formula, ruling out other potential combinations of atoms with the same nominal mass.

| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

| [M+H]⁺ | C₁₁H₁₁N₂OS⁺ | 219.0587 |

| [M+Na]⁺ | C₁₁H₁₀N₂OSNa⁺ | 241.0406 |

Collision-Induced Dissociation (CID) and Tandem Mass Spectrometry (MS/MS) Studies

Tandem mass spectrometry (MS/MS), often utilizing collision-induced dissociation (CID), is employed to study the fragmentation of a selected precursor ion. nih.govresearchgate.net In a typical MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z 219.1) of This compound would be isolated and then subjected to collisions with an inert gas (e.g., argon or nitrogen). These collisions impart energy to the ion, causing it to break apart into smaller, characteristic fragment ions.

The analysis of these fragment ions provides valuable structural information. Key fragmentation pathways for this molecule could include:

Loss of water (-18 Da): Cleavage of the N-OH bond and subsequent rearrangement could lead to the loss of a water molecule.

Cleavage of the C-C bond: Fission of the bond between the thiazole ring and the ethanone moiety.

Fragmentation of the thiazole ring: The heterocyclic ring itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN or thioformaldehyde (H₂CS).

Loss of the phenyl group: Cleavage of the bond connecting the phenyl ring to the thiazole.

By mapping the masses of the resulting product ions, a detailed fragmentation pathway can be proposed, further confirming the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. esisresearch.orgresearchgate.net The absorption of IR radiation or the inelastic scattering of laser light (Raman) occurs at specific frequencies corresponding to the energies of molecular vibrations, such as bond stretching and bending. These spectra serve as a molecular "fingerprint" and are excellent for identifying the functional groups present in a molecule.

For This compound , key vibrational bands would be expected for the following functional groups:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, corresponding to the hydroxyl group of the oxime.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=N Stretch: The carbon-nitrogen double bond of the oxime will have a characteristic stretching vibration, typically in the 1620-1690 cm⁻¹ region. This band can be observed in both IR and Raman spectra.

C=C and C=N Stretches (Aromatic/Heterocyclic): Vibrations from the phenyl and thiazole rings will produce a series of bands in the 1400-1600 cm⁻¹ region.

N-O Stretch: The nitrogen-oxygen single bond stretch of the oxime group is expected in the 930-960 cm⁻¹ range.

C-S Stretch: Vibrations involving the carbon-sulfur bond of the thiazole ring would appear at lower frequencies.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies. researchgate.net Comparing the experimental IR and Raman spectra with the calculated frequencies aids in the precise assignment of each observed band to a specific vibrational mode of the molecule.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected in Spectrum |

| O-H stretch (oxime) | 3200 - 3600 (broad) | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch | 2850 - 3000 | IR, Raman |

| C=N stretch (oxime) | 1620 - 1690 | IR, Raman |

| Aromatic/Thiazole C=C, C=N stretches | 1400 - 1600 | IR, Raman |

| N-O stretch (oxime) | 930 - 960 | IR |

| C-S stretch (thiazole) | 600 - 800 | IR, Raman |

Through the integrated application of these powerful spectroscopic techniques, a complete and unambiguous structural determination of This compound can be achieved, providing essential knowledge for any further investigation into its chemical and biological properties.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing Analysis

Single Crystal X-ray Diffraction of this compound and its Derivatives

For instance, studies on compounds such as (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime and (E)-1-(4-Aminophenyl)ethanone oxime reveal common crystallographic patterns for aromatic oximes. nih.govnih.gov These compounds often crystallize in monoclinic space groups. nih.govnih.gov The presence of both a phenyl ring and a thiazole ring in "this compound" suggests a non-planar molecular conformation, with a significant dihedral angle between the two ring systems.

Below is a table of crystallographic data for analogous compounds, which can be used to predict the potential parameters for "this compound".

| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| (Z)-1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone oxime | C₁₅H₁₅NO₃S | Monoclinic | P2₁/c | 5.2305 | 17.6073 | 15.6578 | 103.782 |

| (E)-1-(4-Aminophenyl)ethanone oxime | C₈H₁₀N₂O | Monoclinic | P2₁/n | 4.8641 | 9.2016 | 17.1447 | 95.535 |

| 1-(4-{[(E)-4-Methylbenzylidene]amino}phenyl)ethanone oxime | C₁₆H₁₆N₂O | Monoclinic | P2₁/c | 5.7785 | 14.581 | 16.226 | 94.285 |

This table is generated based on data from related compounds to infer potential crystallographic parameters for this compound. nih.govnih.govnih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of crystalline "this compound" is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonds and potentially weaker interactions involving the sulfur and nitrogen atoms of the thiazole ring.

The oxime group is a key player in forming hydrogen bonds, acting as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the nitrogen atom). In the crystal structures of related oximes, molecules are often linked into dimers or infinite chains through O—H···N hydrogen bonds. nih.govnih.gov For example, in the crystal structure of (Z)-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone oxime, molecules form inversion dimers linked by pairs of O—H···N hydrogen bonds, creating R₂²(6) ring motifs. nih.gov A similar hydrogen-bonding pattern can be anticipated for "this compound".

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy is a valuable technique for characterizing the electronic properties of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The resulting spectrum provides information about the electronic transitions between molecular orbitals and helps to identify the chromophoric parts of the molecule.

The chromophore in "this compound" is the entire conjugated system, which includes the phenyl ring, the thiazole ring, and the oxime group. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The high-energy π → π* transitions are typically intense and arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic and heteroaromatic rings. The lower-energy n → π* transitions are generally less intense and involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms of the oxime group and the nitrogen and sulfur atoms of the thiazole ring) to antibonding π* orbitals.

While a specific UV-Vis spectrum for "this compound" is not available, the spectrum of a simpler analog, acetophenone oxime, shows a strong absorption maximum (λmax) around 250 nm, which can be attributed to a π → π* transition of the phenyl ring conjugated with the oxime group. It is anticipated that the extended conjugation in "this compound" due to the thiazole ring would result in a bathochromic shift (a shift to longer wavelengths) of this absorption band.

The table below presents hypothetical UV-Vis absorption data for "this compound" based on the expected electronic transitions in its chromophoric system.

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~220-260 | High | π → π |

| ~280-320 | Moderate | π → π |

| >320 | Low | n → π* |

This table is a hypothetical representation of the expected UV-Vis absorption data for this compound, based on the principles of electronic transitions in conjugated systems.

Theoretical and Computational Chemistry Studies of Ethanone, 1 2 Phenyl 4 Thiazolyl , Oxime

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the properties of a molecule from first principles. These methods are invaluable for understanding the behavior of Ethanone (B97240), 1-(2-phenyl-4-thiazolyl)-, oxime at a molecular level.

Density Functional Theory (DFT) Studies of Optimized Geometries and Conformational Preferences

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime, DFT calculations would be employed to determine its most stable three-dimensional structure (optimized geometry).

The process involves finding the lowest energy arrangement of the atoms in the molecule. This is achieved by exploring the potential energy surface of the molecule. Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles.

A crucial aspect of the conformational analysis of this molecule would be the investigation of the E/Z isomerism around the C=N bond of the oxime group, as well as the rotational freedom around the single bonds connecting the phenyl, thiazole (B1198619), and ethanone oxime moieties. Computational studies on similar oxime-containing compounds have shown that different isomers can have varying stabilities and electronic properties, which can be influenced by intramolecular hydrogen bonding and steric hindrance. For instance, in related heterocyclic oximes, the Z-isomer might be stabilized by an intramolecular hydrogen bond, while the E-isomer could be thermodynamically more stable in the absence of such interactions.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Hypothetical DFT Data)

| Parameter | Bond/Angle | Predicted Value (E-isomer) | Predicted Value (Z-isomer) |

| Bond Length | C=N (oxime) | 1.29 Å | 1.29 Å |

| Bond Length | N-O (oxime) | 1.39 Å | 1.39 Å |

| Bond Angle | C-N-O (oxime) | 112° | 111° |

| Dihedral Angle | Phenyl-Thiazole | 25° | 28° |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation. Actual values would be dependent on the specific level of theory and basis set used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich phenyl and thiazole rings, while the LUMO may be distributed over the oxime group and the thiazole ring. Analysis of the FMOs helps in predicting the sites of electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity and stability.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Hypothetical DFT Data)

| Parameter | Symbol | Predicted Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.8 eV |

| HOMO-LUMO Gap | ΔE | 4.7 eV |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 2.35 |

| Global Electrophilicity Index | ω | 3.66 |

Note: This data is illustrative and based on typical values for similar heterocyclic compounds.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface is a map of the charge distribution around a molecule. It is used to visualize the electron-rich (negative potential) and electron-poor (positive potential) regions. The ESP surface is crucial for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.

For this compound, the ESP map would likely show negative potential around the nitrogen and oxygen atoms of the oxime group and the nitrogen and sulfur atoms of the thiazole ring, indicating these are likely sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atom of the oxime's hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be valuable for exploring its conformational landscape in a more dynamic and realistic environment, such as in a solvent.

These simulations can reveal how the molecule behaves in solution, how it interacts with solvent molecules, and which conformations are most prevalent under specific conditions. By simulating the molecule in a box of water or another solvent, one can observe the influence of the solvent on the molecule's structure and dynamics, including the stability of different E/Z isomers and rotamers. This information is critical for understanding the behavior of the molecule in a biological context.

In Silico Docking Studies and Prediction of Ligand-Protein Interactions

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

Prediction of Potential Binding Sites and Binding Modes

For this compound, molecular docking studies would involve docking the molecule into the active site of various protein targets. Thiazole-containing compounds have been investigated for a wide range of biological activities, including as antimicrobial and anticancer agents. mdpi.com Therefore, potential protein targets could include enzymes and receptors involved in these pathways.

The docking simulations would predict the most likely binding pose of the molecule within the protein's active site and calculate a docking score, which is an estimate of the binding affinity. The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. This information is crucial for understanding the basis of the molecule's potential biological activity and for designing more potent analogs. For example, the oxime moiety could act as both a hydrogen bond donor and acceptor, while the phenyl and thiazole rings could engage in hydrophobic and aromatic interactions.

Analysis of Predicted Interaction Energies and Non-Covalent Interactions

A comprehensive review of scientific literature indicates a lack of specific published studies detailing the predicted interaction energies and non-covalent interactions (NCIs) for this compound. Computational chemistry provides a powerful framework for such analyses, which are crucial for understanding the molecule's behavior in a biological or material context. These studies typically employ quantum mechanics and molecular mechanics methods to calculate the binding energies between the molecule and a target (such as a protein active site) and to characterize the nature of the stabilizing forces.

The prediction of interaction energies is often carried out using methods like molecular docking or high-level quantum mechanical calculations. For instance, Density Functional Theory (DFT) can be used to calculate the binding energy of a dimer of the compound or its complex with another molecule, providing insight into the stability of such associations.

The analysis of non-covalent interactions is essential for a deeper understanding of the forces governing molecular recognition and crystal packing. Techniques such as Hirshfeld surface analysis and Non-Covalent Interaction (NCI) plots are commonly used to visualize and quantify these weak interactions. Hirshfeld surface analysis maps various properties onto the molecule's surface, revealing the regions involved in different types of intermolecular contacts. NCI plots, based on the reduced density gradient (RDG), provide a visual representation of non-covalent interactions, color-coded to distinguish between strong attractive forces (like hydrogen bonds), weaker van der Waals interactions, and repulsive steric clashes. For a molecule like this compound, one would expect to observe various NCIs, including hydrogen bonding involving the oxime group, π-π stacking interactions between the phenyl and thiazole rings, and other weaker van der Waals forces.

To illustrate how such data would be presented, the following table provides a hypothetical summary of interaction energies that could be calculated for the dimerization of the title compound, based on common computational methods.

Interactive Table 1: Illustrative Predicted Interaction Energies for a Hypothetical Dimer of this compound

| Computational Method | Basis Set | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| DFT (B3LYP-D3) | 6-311++G(d,p) | Hydrogen Bond (O-H···N) | -8.5 |

| DFT (B3LYP-D3) | 6-311++G(d,p) | π-π Stacking (Phenyl-Thiazole) | -4.2 |

| MP2 | cc-pVTZ | Total Dimerization Energy | -15.0 |

| MM (AMBER) | GAFF | van der Waals | -6.8 |

| MM (AMBER) | GAFF | Electrostatic | -9.5 |

| *Disclaimer: The data in this table is purely illustrative to demonstrate the format of computational chemistry results and does not represent actual calculated values for this compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (focus on in silico relationships, not experimental activity)

No specific in silico Quantitative Structure-Activity Relationship (QSAR) modeling studies for derivatives of this compound were identified in the surveyed literature. QSAR represents a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their predicted properties. This method is instrumental in rational drug design, allowing for the in silico screening and optimization of lead compounds.

A QSAR study on derivatives of this compound would involve generating a dataset of virtual analogues by modifying specific parts of the parent molecule. For each of these derivatives, a set of numerical parameters, known as molecular descriptors, would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Pertaining to the charge distribution and electronic properties.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to build a mathematical model that correlates a selection of these descriptors with the predicted activity. More advanced, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be used. These methods generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties would likely lead to an increase or decrease in the predicted activity.

The predictive power and robustness of the developed QSAR model are then evaluated through rigorous internal and external validation techniques. The ultimate goal of such an in silico study would be to provide clear guidelines for designing new derivatives of this compound with potentially enhanced properties.

The table below illustrates the typical format for presenting the statistical parameters of a hypothetical 2D-QSAR model.

Interactive Table 2: Illustrative Statistical Parameters of a Hypothetical 2D-QSAR Model for this compound Derivatives

| Parameter | Description | Value |

| n | Number of compounds in the training set | 30 |

| R² | Coefficient of determination | 0.85 |

| Q² | Cross-validated correlation coefficient | 0.72 |

| F-test | F-statistic for the model's significance | 45.6 |

| SEE | Standard Error of Estimate | 0.21 |

| R²_pred | Predictive R² for the external test set | 0.78 |

| *Disclaimer: The data in this table is for illustrative purposes only and does not represent a real QSAR model for the specified compound series. |

Excludes Clinical, Dosage, and Safety Information; Focuses on Academic and Research Applications.

Utilization as Chemical Probes for Investigating Biological Pathways

The unique structural combination of a thiazole (B1198619) ring and an oxime group in Ethanone (B97240), 1-(2-phenyl-4-thiazolyl)-, oxime suggests its potential as a chemical probe for elucidating complex biological pathways. Thiazole derivatives are known to exhibit a wide range of biological activities, and the introduction of an oxime moiety can further modulate their properties, including enzyme inhibition and cellular imaging capabilities. globalresearchonline.netmdpi.com

Research into structurally related compounds has provided insights into these potential applications. For instance, novel thiazolyl-substituted bis-pyrazole oxime derivatives have been synthesized and evaluated for their potent antitumor activities. nih.gov These compounds were found to selectively induce apoptosis and the generation of reactive oxygen species (ROS) in cancer cells. nih.gov Specifically, compound 13l from the study demonstrated selective inhibition of colorectal cancer HCT116 cells without affecting normal colon cells. nih.gov This selectivity is crucial for chemical probes designed to study cancer-specific pathways. The mechanism involves the regulation of apoptosis-related proteins and the induction of DNA damage, highlighting the role of the thiazole-oxime scaffold in probing cellular death mechanisms. nih.gov

Furthermore, other thiazole derivatives have been identified as inhibitors of specific enzymes, such as Leishmania braziliensis superoxide (B77818) dismutase (LbSOD), a potential drug target. nih.govresearchgate.net A screening strategy utilizing thermal shift assays (TSA) and fluorescent protein-labeled assays (FPLA) identified a micromolar inhibitor of LbSOD among a library of thiazole compounds. nih.govresearchgate.net These findings suggest that Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime could be investigated as a potential inhibitor for various enzymes, serving as a valuable tool to study their function and role in disease.

The table below summarizes the biological activities of related thiazole and oxime compounds, indicating the potential research areas for the title compound.

| Compound Class | Biological Target/Activity | Investigated Application |

| Thiazolyl bis-pyrazole oximes | HCT116 colorectal cancer cells | Probing apoptosis and ROS generation pathways nih.gov |

| Thiazole derivatives | Leishmania braziliensis superoxide dismutase (LbSOD) | Investigating enzyme inhibition and function nih.govresearchgate.net |

| 2-hydrazinylthiazole derivatives | Various microbial strains | Exploring antibacterial mechanisms nih.gov |

| 2-aminothiazole derivatives | MCF-7 and HepG2 cancer cell lines | Studying cell cycle arrest and anticancer pathways mdpi.com |

Applications in Advanced Material Science Research

The inherent electronic and chemical properties of the thiazole ring, combined with the versatile reactivity of the oxime group, position this compound as a promising candidate for applications in material science.

Integration into Functional Polymers and Coatings for Specific Chemical Interactions

The reactivity of the oxime group makes it highly suitable for polymer chemistry, particularly through "oxime click chemistry." This reaction, involving an aldehyde or ketone and a hydroxylamine (B1172632), is highly efficient and produces water as the only byproduct, making it attractive for creating functional polymers under mild conditions. rsc.org this compound, possessing an oxime functional group, could be utilized as a monomer or a functionalizing agent for polymers.

This compound could be integrated into polymer backbones or grafted onto surfaces to create materials with specific chemical recognition capabilities. The dynamic nature of the oxime linkage can also be exploited to develop self-healing or responsive materials. rsc.org Research has demonstrated the synthesis of high molecular weight step-growth polymers using the oxime click reaction, achieving molecular weights of 32-35 kDa in minutes at room temperature. rsc.org

Furthermore, thiazole-containing polymers are being investigated for various applications. For example, thiazole-functional benzoxazines have been synthesized to create polymers with excellent thermal properties and inherent flame retardancy, showing high char yields without the need for halogenated additives. scribd.com Imide-functionalized thiazole-based polymers have also been developed as high-performance n-type semiconductors for organic electronics. northwestern.edu The incorporation of the 2-phenyl-4-thiazolyl-ethanone oxime moiety could combine the electronic properties of the thiazole ring with the functional versatility of the oxime group. In the field of coatings, oximes like methyl ethyl ketoxime are used as anti-skinning agents in oil-based paints and varnishes. google.com

Role in Catalysis Research and Organic Transformations

The thiazole nucleus is a versatile scaffold in catalysis, capable of acting as a ligand for transition metals or forming the basis for organocatalysts.

Ligands in Transition Metal-Catalyzed Reactions

The nitrogen and sulfur atoms in the thiazole ring are effective coordination sites for a variety of transition metals, including palladium, copper, nickel, and iridium. researchgate.netorientjchem.org Thiazole-derived ligands play a significant role in controlling the reactivity and selectivity of metal-catalyzed organic reactions. orientjchem.org this compound can potentially act as a bidentate ligand, coordinating through the thiazole nitrogen (N3) and the oxime nitrogen or oxygen atom, forming stable chelate complexes with metal centers.

Studies have shown that complexes of thiazole derivatives with metals like Pd(II), Cu(II), and Fe(III) can act as powerful catalysts. For instance, a palladium(II) complex with a thiazole derivative was used as a highly efficient and reusable heterogeneous catalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation, achieving high yields (up to 97%) in short reaction times. semanticscholar.orgacs.org Similarly, iridium complexes with chiral bidentate phosphine-thiazole ligands have been shown to be effective catalysts in homogeneous asymmetric hydrogenation of alkenes. researchgate.net The electronic properties of the 2-phenyl group and the steric hindrance around the oxime in the title compound could influence the stability and catalytic activity of its potential metal complexes.

The table below summarizes the catalytic applications of transition metal complexes with related thiazole ligands.

| Ligand Type | Metal Center | Catalyzed Reaction | Key Findings |

| Substituted Thiazole | Pd(II) | Synthesis of pyrazole-4-carbonitriles | High efficiency (97% yield), short reaction time (20 min), reusable catalyst acs.org |

| Chiral phosphine-thiazoles | Ir(III) | Asymmetric hydrogenation of alkenes | Effective catalyst for homogeneous asymmetric reactions researchgate.net |

| Thiazole-derived Schiff bases | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | General organic transformations | Stable complexes with potential catalytic activity orientjchem.org |

| Unsubstituted Thiazole | Pd(0)/Pd(II) | Hydroarylation of alkynes | High C5 selectivity for C-H functionalization researchgate.net |

Organocatalytic Applications in Stereoselective Synthesis

While direct evidence of this compound acting as an organocatalyst is not available, the field of thiazole-based organocatalysis is well-established. Thiazolium salts, derived from thiazoles, are classic catalysts for reactions like the benzoin (B196080) condensation.

More relevant to the title compound is the stereoselective synthesis of thiazole derivatives themselves. Research has focused on developing catalytic methods to control the stereochemistry of substituents on the thiazole ring. For example, a chemo- and stereoselective synthesis of functionalized thiazoles has been achieved using calcium triflate (Ca(OTf)₂) as a sustainable Lewis acid catalyst. nih.govacs.org This protocol allows for the reaction of thioamides with propargyl alcohols bearing vinyl groups, showing selectivity for the alkyne over the alkene and resulting in products with specific olefin geometry. nih.govacs.org

Another study demonstrated the stereoselective synthesis of a (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene) acetate, highlighting the control over the exocyclic double bond geometry. nih.gov Such synthetic strategies are crucial for preparing stereochemically pure versions of complex molecules like this compound, which is essential for applications where chirality plays a key role, such as in the development of selective biological probes or asymmetric catalysts.

Precursors for Advanced Pharmaceutical Intermediates and Novel Chemical Scaffolds

This compound, is a specialized chemical compound recognized for its potential as a versatile precursor in the synthesis of advanced pharmaceutical intermediates and the development of novel chemical scaffolds. Its molecular architecture, which combines a stable 2-phenylthiazole (B155284) core with a reactive oxime functional group, offers multiple pathways for chemical modification. This positions the compound as a valuable starting material for constructing more complex molecules with potential therapeutic applications. The thiazole ring system, in particular, is a well-established "privileged structure" in medicinal chemistry, found in numerous pharmacologically important agents. bohrium.comnih.gov

The utility of this compound in synthetic organic chemistry stems primarily from the reactivity of the oxime moiety. This functional group can undergo a variety of chemical transformations, allowing chemists to introduce new functional groups and build elaborate molecular frameworks. These reactions are crucial for creating libraries of diverse compounds for drug discovery programs.

Key transformations of the oxime group include:

Reduction: The oxime can be reduced to form the corresponding primary amine. This introduces a nucleophilic center that is a key building block for synthesizing amides, sulfonamides, and other functionalities through reactions with acylating or sulfonylating agents.

Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to yield an N-substituted amide, specifically N-(2-phenyl-1,3-thiazol-4-yl)acetamide. Amides are fundamental linkages in a vast array of biologically active molecules.

Cyclization Reactions: The oxime can serve as a synthon for the construction of various five-membered heterocyclic rings. For instance, reaction with activating agents like acyl chlorides can lead to O-acylated intermediates that cyclize to form 1,2,4-oxadiazole (B8745197) derivatives. beilstein-journals.org These scaffolds are of significant interest in medicinal chemistry. nih.gov

Addition Reactions: The C=N bond of the oxime is susceptible to addition reactions, which can be exploited to create more complex chiral centers and introduce further diversity into the molecular structure.

The 2-phenylthiazole portion of the molecule provides a rigid, aromatic scaffold that can engage in specific interactions with biological targets, such as π-π stacking. The strategic functionalization of this core, enabled by the reactivity of the oxime, allows for the systematic exploration of the structure-activity relationship (SAR) of new compound series. researchgate.net While extensive research has been conducted on the synthesis and biological activities of thiazole derivatives broadly, the specific application of this compound as a precursor is a more specialized area of investigation. sysrevpharm.orgnih.gov The derivatization of this compound allows for the generation of novel molecular entities that can be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai

The following data tables illustrate the potential synthetic pathways and the resulting chemical scaffolds that can be derived from this compound, highlighting its role as a precursor in medicinal chemistry research.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Resulting Functional Group/Scaffold | Potential Intermediate Class |

|---|---|---|---|

| Reduction | H₂, Pd/C or NaBH₄, Lewis Acid | Primary Amine (-CH(NH₂)CH₃) | Aminoalkyl-thiazole |

| Beckmann Rearrangement | H₂SO₄, PCl₅, or TsCl | Amide (-NHCOCH₃) | N-acyl-thiazolamine |

| Cyclization (Oxadiazole formation) | Acyl Chloride, then heat/base | 1,2,4-Oxadiazole ring | Thiazolyl-oxadiazole |

| O-Alkylation | Alkyl Halide, Base | Oxime Ether (-C=N-OR) | Alkoxyimino-thiazole |

Table 2: Examples of Advanced Scaffolds Derived from Thiazole-Based Precursors

| Precursor Class | Reaction Type | Resulting Advanced Scaffold | Pharmaceutical Relevance |

|---|---|---|---|

| 2-Aminothiazoles | Condensation with α,β-unsaturated ketones | Thiazolopyrimidine | Kinase Inhibitors, Anticancer |

| 2-Halothiazoles | Suzuki or Stille Coupling | Aryl- or Heteroaryl-substituted Thiazoles | Antifungal, Anti-inflammatory |

| Thiazole Carboxaldehydes | Wittig Reaction, Knoevenagel Condensation | Thiazoles with extended conjugation | Optical probes, Antiviral |

| Thiazolyl Ketones | Condensation with Hydrazines | Thiazolyl-pyrazole hybrids | Antimicrobial, Analgesic |

Future Perspectives and Unexplored Research Avenues for Ethanone, 1 2 Phenyl 4 Thiazolyl , Oxime

Development of Novel and More Efficient Synthetic Routes for Targeted Derivatives

The future synthesis of derivatives of Ethanone (B97240), 1-(2-phenyl-4-thiazolyl)-, oxime will likely pivot towards greener and more efficient methodologies. Traditional synthetic routes for thiazole (B1198619) derivatives, while effective, often involve hazardous reagents and generate significant waste. Emerging sustainable practices offer promising alternatives. acs.org

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and enhance the purity of the final products. The application of MAOS to the Hantzsch thiazole synthesis, a classical method for creating the thiazole ring, could offer a more efficient pathway to the core structure of the target compound and its derivatives.

Ultrasonic-Mediated Synthesis: The use of ultrasound can promote reactions through cavitation, leading to faster and more complete conversions under milder conditions. This approach could be particularly beneficial for the oximation step, potentially reducing the need for harsh catalysts or prolonged reaction times.

Green Catalysts and Solvents: The exploration of reusable, non-toxic catalysts and environmentally benign solvents like water or ionic liquids is a critical avenue. acs.org For instance, employing solid-supported catalysts could simplify purification processes and minimize waste.

Multi-Component Reactions (MCRs): Designing one-pot, multi-component reactions to assemble the target derivatives would significantly improve atom economy and reduce the number of synthetic steps. This could involve the simultaneous reaction of a thioamide, an α-haloketone, and a hydroxylamine (B1172632) derivative.

These advanced synthetic methods are expected to not only streamline the production of known derivatives but also facilitate the creation of novel analogues with tailored properties.

Advanced Computational Modeling for Precise Structure-Function Relationship Elucidation

The application of advanced computational modeling techniques is poised to revolutionize the understanding of the structure-function relationships of Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime and its derivatives. While experimental screening remains crucial, in silico methods can provide deep insights into molecular behavior, guiding the rational design of new compounds with enhanced activities.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build predictive models that correlate the structural features of various derivatives with their biological activities. acs.orgchemistryworld.com These models can help identify key molecular descriptors that influence a desired outcome, such as antimicrobial or anticancer activity.

Molecular Docking: This technique can be used to predict the binding modes of the thiazole oxime derivatives with specific biological targets, such as enzymes or receptors. researchgate.netnih.gov By understanding these interactions at the atomic level, researchers can design modifications to the parent molecule to improve its binding affinity and selectivity.

Density Functional Theory (DFT) Calculations: DFT can be utilized to investigate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This information is valuable for understanding the reactivity and stability of the compounds and for predicting their behavior in various chemical environments.

By integrating these computational approaches, researchers can accelerate the discovery and optimization of new derivatives with specific and potent biological or material properties.

Exploration of New Application Domains in Chemical Biology and Materials Science

The unique structural features of this compound, combining a phenyl-substituted thiazole ring with a reactive oxime group, open up exciting possibilities for its application in chemical biology and materials science.

Potential new application domains include:

Chemical Biology:

Fluorescent Probes: Thiazole derivatives are known to form the basis of fluorescent probes for detecting various analytes. acs.org The 2-phenyl-4-thiazolyl core could be functionalized to create novel probes for bio-imaging or sensing specific ions or molecules within a cellular environment.

Bioorthogonal Chemistry: The oxime functional group can participate in bioorthogonal ligation reactions, allowing for the specific labeling of biomolecules in living systems. This could enable the development of chemical tools for studying biological processes in real-time.

Materials Science:

Organic Semiconductors: The conjugated π-system of the phenylthiazole core suggests potential applications in organic electronics. Derivatives could be designed and synthesized to act as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Corrosion Inhibitors: Heterocyclic compounds containing nitrogen and sulfur atoms have shown promise as corrosion inhibitors for various metals. The target compound and its derivatives could be investigated for their ability to form protective films on metal surfaces.

The exploration of these new frontiers will require interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists.

Design and Synthesis of Photoresponsive or Stimuli-Responsive Derivatives

A particularly exciting and largely unexplored avenue of research is the design and synthesis of derivatives of this compound that exhibit photoresponsive or stimuli-responsive behavior. Such "smart" molecules could have applications in areas ranging from drug delivery to molecular switches.

Strategies for inducing responsiveness include:

Photochromism: The incorporation of photochromic moieties, such as diarylethenes or azobenzenes, into the molecular structure could lead to derivatives that undergo reversible changes in their absorption spectra and other properties upon irradiation with light of specific wavelengths. acs.orgresearchgate.net This could be achieved by attaching these moieties to the phenyl ring or by modifying the thiazole core.

pH-Responsiveness: The oxime linkage itself is known to be sensitive to pH, undergoing hydrolysis under acidic conditions. acs.orgnih.gov This intrinsic property could be exploited to design pH-responsive drug delivery systems, where a therapeutic agent is attached to the molecule via the oxime bond and released in the acidic environment of tumor tissues or specific cellular compartments.

Ion Sensing: By incorporating specific ion-binding sites, it may be possible to create derivatives that change their optical or electronic properties in the presence of certain metal ions, acting as chemosensors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime?

- Methodological Answer : The compound can be synthesized via condensation reactions between a thiazole-containing precursor and hydroxylamine. For example, analogous oxime derivatives are prepared by reacting ketones with hydroxylamine hydrochloride in ethanol under reflux, followed by purification via recrystallization (e.g., acetonitrile or ethanol as solvents) . Key variables include reaction temperature (e.g., 328–338 K), stoichiometric ratios, and solvent selection to optimize yield and purity.

Q. How can researchers confirm the identity and purity of this oxime derivative post-synthesis?

- Methodological Answer :

- Spectroscopic Characterization : Use - and -NMR to confirm the oxime (-N-OH) and thiazole ring protons/carbons. IR spectroscopy identifies the C=N stretch (~1600–1650 cm) and O-H stretch (~3200–3400 cm) .

- Melting Point Analysis : Compare experimental melting points (e.g., 96–98°C for structurally similar oximes) with literature values .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages) to confirm purity .

Q. What spectroscopic techniques are critical for analyzing the thiazole and oxime functional groups?

- Methodological Answer :

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., loss of hydroxylamine or thiazole substituents) .

- UV-Vis Spectroscopy : Assesses electronic transitions in the thiazole ring (e.g., π→π* transitions at ~250–300 nm).

- X-ray Powder Diffraction (XRPD) : Identifies crystalline phases and polymorphs, particularly for comparison with known oxime structures .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow high-quality crystals via slow evaporation (e.g., acetonitrile or ethanol). Use SHELX software for structure refinement, focusing on hydrogen-bonding interactions (e.g., O–H···N) and dihedral angles between aromatic rings .

- Hydrogen Bond Analysis : Identify intramolecular (e.g., O2–H2···N2) and intermolecular interactions (e.g., dimer formation via O–H···N) to explain packing motifs .

Q. How can computational chemistry predict the reactivity or bioactivity of this oxime?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry using Gaussian or ORCA software .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina. Focus on the oxime’s ability to coordinate metal ions or form hydrogen bonds .

Q. What experimental approaches are used to study this compound’s stability under varying conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., melting points >400 K observed in analogous oximes) .

- Accelerated Stability Testing : Expose the compound to humidity (e.g., 75% RH), light, and elevated temperatures (40–60°C) for 4–8 weeks. Monitor degradation via HPLC or LC-MS .

Q. How can researchers investigate the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.